(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
CAS No.: 204509-08-0
Cat. No.: VC3796033
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204509-08-0 |
|---|---|
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | (3S,5S)-5-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 |
| Standard InChI Key | WDMXOLOBWMBITN-WHFBIAKZSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@@H]1CO)O |
| SMILES | C1C(COC1CO)O |
| Canonical SMILES | C1C(COC1CO)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, reflects its bicyclic ether structure with two stereogenic centers. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 204509-08-0 |
| Molecular Formula | |
| Molecular Weight | 118.13 g/mol |
| Purity | 95% |
| Smiles Notation | OC[C@@H]1CC@HCO1 |
The (3S,5S) configuration arises from the stereochemical retention during synthesis, often starting from enantiomerically pure precursors like L-malic acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity:
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NMR: Peaks corresponding to the hydroxymethyl (-CHOH) and hydroxyl (-OH) protons appear at δ 3.5–4.0 ppm, with coupling constants () indicating axial-equatorial relationships in the tetrahydrofuran ring .
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NMR: Resonances for the anomeric carbon (C-3) and hydroxymethyl-bearing carbon (C-5) are observed near δ 70–80 ppm .
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MS: The molecular ion peak at m/z 118 confirms the molecular weight, with fragmentation patterns reflecting loss of water () .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis from L-malic acid involves three stages :
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Esterification:
L-malic acid reacts with methanol and thionyl chloride () to form L-dimethyl malate. Conditions: reflux at 65°C for 6 hours, pH adjusted to 7–8 post-reaction. -
Reduction:
L-dimethyl malate undergoes reduction using a LiCl/borohydride system in lower alcohols (e.g., ethanol). This step replaces hazardous reagents like lithium aluminum hydride () and yields (3S,5S)-1,2,4-butanetriol. -
Cyclization:
The triol is heated with p-toluenesulfonic acid (PTSA) at 120°C, inducing dehydration to form the tetrahydrofuran ring. The process achieves >90% enantiomeric excess (ee) due to stereochemical retention .
Industrial Optimization
Scalable production employs:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclization.
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Heterogeneous Catalysts: Nickel or ruthenium catalysts improve hydrogenation efficiency in precursor steps.
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar solvents (water, methanol, ethanol); limited solubility in hexane .
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Thermal Stability: Decomposes above 200°C, with degradation products including furfural derivatives .
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Hygroscopicity: The hydroxyl groups confer moderate hygroscopicity, necessitating anhydrous storage .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Functional Groups | Applications |
|---|---|---|---|
| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | -OH, -CHOH | Pharmaceutical intermediates | |
| Tetrahydrofuran-3-ol | -OH | Solvent, polymer precursor |
Applications in Pharmaceutical Research
Role in Nucleoside Analog Synthesis
The compound’s hydroxymethyl group serves as a handle for phosphorylation, enabling the synthesis of prodrugs like antiviral agents. For example, its incorporation into ribose analogues mimics natural nucleosides, inhibiting viral polymerases.
Case Study: Anticancer Activity
Derivatives of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol exhibit cytotoxicity against MCF-7 breast cancer cells () by intercalating DNA and disrupting replication.
Future Directions and Research Gaps
Stereoselective Functionalization
Advanced catalytic systems (e.g., organocatalysts) could enhance regioselectivity in derivatization reactions, enabling access to novel bioactive molecules.
Biocatalytic Production
Enzymatic routes using aldolases or reductases may offer greener synthesis pathways, reducing reliance on heavy metal catalysts.
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